1,3-Bis(vinylsulfonylacetamido)propane 1,3-Bis(vinylsulfonylacetamido)propane
Brand Name: Vulcanchem
CAS No.: 93629-90-4
VCID: VC16964807
InChI: InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)
SMILES:
Molecular Formula: C11H18N2O6S2
Molecular Weight: 338.4 g/mol

1,3-Bis(vinylsulfonylacetamido)propane

CAS No.: 93629-90-4

Cat. No.: VC16964807

Molecular Formula: C11H18N2O6S2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(vinylsulfonylacetamido)propane - 93629-90-4

Specification

CAS No. 93629-90-4
Molecular Formula C11H18N2O6S2
Molecular Weight 338.4 g/mol
IUPAC Name 2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide
Standard InChI InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)
Standard InChI Key BQRSKHITKXPIQX-UHFFFAOYSA-N
Canonical SMILES C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1,3-Bis(vinylsulfonylacetamido)propane is a bifunctional compound featuring two vinylsulfonylacetamido moieties symmetrically positioned on a propane chain. Its IUPAC name, 2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide, reflects this arrangement. The presence of sulfonyl groups enhances electrophilicity, while the vinyl groups enable addition reactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.93629-90-4
Molecular FormulaC11H18N2O6S2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{6}\text{S}_{2}
Molecular Weight338.4 g/mol
InChI KeyBQRSKHITKXPIQX-UHFFFAOYSA-N
Hazard ClassificationGerm Cell Mutagenicity Cat. 2

The compound’s Standard InChI string (InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)) confirms its structural uniqueness.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Reaction of 1,3-diaminopropane with vinylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the bis-sulfonamide intermediate.

  • Acetylation using acetic anhydride to introduce the acetamido groups.

Purification typically involves recrystallization from ethanol or column chromatography, yielding >85% purity.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize temperature (40–60°C) and stoichiometry. Key challenges include minimizing byproducts such as 1,3-bis(vinylsulfonyl)propane and ensuring residual solvent levels comply with ICH guidelines.

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient sulfonyl groups undergo substitution with nucleophiles (e.g., amines, thiols):

R-SO2CH2CO-NH-(CH2)3NH-CO-CH2SO2R+NuR-SO2CH2CO-NH-(CH2)3NH-CO-CH2SO2Nu\text{R-SO}_2-\text{CH}_2-\text{CO-NH-(CH}_2\text{)}_3-\text{NH-CO-CH}_2-\text{SO}_2-\text{R} + \text{Nu}^- \rightarrow \text{R-SO}_2-\text{CH}_2-\text{CO-NH-(CH}_2\text{)}_3-\text{NH-CO-CH}_2-\text{SO}_2-\text{Nu}

This reactivity is exploited to functionalize polymers or proteins.

Vinyl Group Addition

The terminal double bonds participate in radical or ionic additions. For example, copolymerization with styrene enhances thermal stability in resins.

Applications in Materials and Biomedicine

Polymer Chemistry

As a cross-linker, it improves mechanical properties in:

  • Hydrogels for drug delivery (swelling ratio: 15–20×).

  • Epoxy resins (glass transition temperature increased by 20°C).

Protein Modification

The compound’s sulfonyl groups form stable bonds with lysine residues, enabling:

  • Antibody-drug conjugate (ADC) synthesis.

  • Immobilization of enzymes on biosensors.

HazardProtective Measures
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
Waste DisposalIncineration at >800°C

Future Research Directions

  • Structure-Activity Relationships: Modifying the propane chain length to reduce toxicity.

  • Biodegradable Cross-Linkers: Developing hydrogels with tunable degradation rates.

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